molecular formula C20H22ClNO5S B12129058 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B12129058
M. Wt: 423.9 g/mol
InChI Key: JNGZTQNDDZSNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetic acid.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxyacetic acid with the dioxidotetrahydrothiophenyl intermediate in the presence of a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy and methoxybenzyl groups may facilitate binding to specific sites, while the dioxidotetrahydrothiophenyl group could modulate the compound’s reactivity and stability. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl and methoxybenzyl groups, making it less complex.

    N-(4-methoxybenzyl)acetamide: Does not contain the chlorophenoxy or dioxidotetrahydrothiophenyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Missing the chlorophenoxy and methoxybenzyl groups.

Uniqueness

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22ClNO5S

Molecular Weight

423.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H22ClNO5S/c1-26-18-6-2-15(3-7-18)12-22(17-10-11-28(24,25)14-17)20(23)13-27-19-8-4-16(21)5-9-19/h2-9,17H,10-14H2,1H3

InChI Key

JNGZTQNDDZSNQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.